molecular formula C10H12ClNO2 B14854724 Ethyl 2-(2-chloro-5-methylpyridin-3-YL)acetate

Ethyl 2-(2-chloro-5-methylpyridin-3-YL)acetate

Cat. No.: B14854724
M. Wt: 213.66 g/mol
InChI Key: ZGGZNSDQIYVEMZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an acetic acid ethyl ester group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Another approach involves the use of 2-chloro-5-methylpyridine-3-acetic acid as a starting material, which is then esterified using ethanol and a catalytic amount of sulfuric acid. This method requires refluxing the reaction mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyridine-3-acetic acid ethyl ester undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the second position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylpyridine-3-acetic acid.

    Oxidation: The methyl group at the fifth position can be oxidized to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for the oxidation of the methyl group.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Ester Hydrolysis: 2-Chloro-5-methylpyridine-3-acetic acid.

    Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.

Scientific Research Applications

2-Chloro-5-methylpyridine-3-acetic acid ethyl ester has several scientific research applications, including:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biochemical pathways in plants and pests.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or microbial growth. The chloro and ester groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine-3-carboxylic acid: Similar structure but lacks the ester group.

    2-Chloro-5-methylpyridine-3-acetic acid: Similar structure but lacks the ethyl ester group.

    2-Bromo-5-methylpyridine-3-acetic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is unique due to the presence of both the chloro and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-9(13)5-8-4-7(2)6-12-10(8)11/h4,6H,3,5H2,1-2H3

InChI Key

ZGGZNSDQIYVEMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CC(=C1)C)Cl

Origin of Product

United States

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